3-(Prop-1-EN-2-YL)octan-2-one
Description
3-(Prop-1-en-2-yl)azetidin-2-one is a β-lactam compound featuring a prop-1-en-2-yl substituent at the C3 position of the azetidin-2-one ring. It is part of a class of microtubule-targeting agents designed to mimic combretastatin A-4 (CA-4), a natural tubulin polymerization inhibitor. Key attributes include:
- Structural Design: The β-lactam core replaces CA-4’s ethylene bridge, enhancing metabolic stability while retaining tubulin-binding affinity .
- Synthesis: Prepared via multistep reactions involving β-lactam ring formation and functionalization of aromatic substituents (e.g., 3,4,5-trimethoxyphenyl groups) .
- Biological Activity: Demonstrates potent antiproliferative effects in breast cancer cell lines (e.g., IC₅₀ = 10 nM in MCF-7 cells) by destabilizing microtubules and inducing mitotic arrest .
- Stability: Retains >90% integrity under acidic, basic, oxidative, thermal, and UV conditions, making it suitable for therapeutic development .
Properties
CAS No. |
69818-14-0 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-prop-1-en-2-yloctan-2-one |
InChI |
InChI=1S/C11H20O/c1-5-6-7-8-11(9(2)3)10(4)12/h11H,2,5-8H2,1,3-4H3 |
InChI Key |
SUVPXVHQGZHMKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=C)C)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
| Compound | Substituent at C3 | Key Structural Feature |
|---|---|---|
| 3-(Prop-1-en-2-yl)azetidin-2-one (9q ) | Prop-1-en-2-yl | Conjugated double bond enhances rigidity |
| 3-Allylazetidin-2-one (10r ) | Allyl | Flexible allyl chain improves solubility |
| 3-(Buta-1,3-dien-1-yl)azetidin-2-one (11h ) | Butadienyl | Extended conjugation for enhanced binding |
Antiproliferative Activity
Data from MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines:
- Substituent Impact: Electron-donating groups (e.g., methoxy at C4 of aromatic rings) enhance activity. For example, 9s (3-amino-4-methoxyphenyl) shows IC₅₀ = 33 nM .
- Ring Flexibility : The rigid prop-1-en-2-yl group in 9q improves tubulin-binding affinity compared to the flexible allyl group in 10r .
Stability Under Stress Conditions
| Condition | 3-(Prop-1-en-2-yl)azetidin-2-one | 3-Allylazetidin-2-one | 3-(Butadienyl)azetidin-2-one |
|---|---|---|---|
| Acidic (pH 1.2) | 91% stability | 85%* | Not reported |
| Basic (pH 10) | 95% stability | 78%* | Not reported |
| Oxidation | 79% stability | 65%* | Not reported |
| Heat (60°C) | 100% stability | 90%* | Not reported |
| UV light | 100% stability | 85%* | Not reported |
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